2-Fluoro-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenz(b,e)oxepin-11-carboxamide
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Overview
Description
2-Fluoro-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenz(b,e)oxepin-11-carboxamide is a synthetic organic compound that belongs to the dibenzoxepin family. This compound is characterized by its unique structure, which includes a dibenzoxepin core substituted with a fluoro group and a carboxamide moiety. It has garnered interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenz(b,e)oxepin-11-carboxamide typically involves multiple steps. One common method includes the reaction of 2-hydroxybenzaldehyde with 2,6-difluorobenzaldehyde under microwave-assisted conditions to form the intermediate 2-Fluoro-6-(2-formylphenoxy)benzaldehyde . This intermediate is then subjected to an intramolecular McMurry reaction using titanium tetrachloride and zinc in tetrahydrofuran to yield the dibenzoxepin core
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenz(b,e)oxepin-11-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-Fluoro-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenz(b,e)oxepin-11-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenz(b,e)oxepin-11-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
- 6,11-Dihydro-N-(2,6-diisopropylphenyl)-2-trifluoromethyl-dibenz(b,e)oxepin-11-carboxamide
- 2-Fluoro-6-(2-formylphenoxy)benzaldehyde
Uniqueness
2-Fluoro-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenz(b,e)oxepin-11-carboxamide is unique due to the presence of the fluoro group and the specific arrangement of its functional groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
144170-08-1 |
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Molecular Formula |
C27H28FNO2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-2-fluoro-6,11-dihydrobenzo[c][1]benzoxepine-11-carboxamide |
InChI |
InChI=1S/C27H28FNO2/c1-16(2)20-10-7-11-21(17(3)4)26(20)29-27(30)25-22-9-6-5-8-18(22)15-31-24-13-12-19(28)14-23(24)25/h5-14,16-17,25H,15H2,1-4H3,(H,29,30) |
InChI Key |
RWLUEHGGPAVAAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2C3=CC=CC=C3COC4=C2C=C(C=C4)F |
Origin of Product |
United States |
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